molecular formula C8H5NO2S B1338478 5-Nitrobenzo[b]thiophene CAS No. 4965-26-8

5-Nitrobenzo[b]thiophene

Cat. No.: B1338478
CAS No.: 4965-26-8
M. Wt: 179.2 g/mol
InChI Key: NOVKHIQVXQKSRL-UHFFFAOYSA-N
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Description

5-Nitrobenzo[b]thiophene is an aromatic heterocyclic compound that consists of a benzene ring fused with a thiophene ring, with a nitro group attached at the 5-position. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

5-Nitrobenzo[b]thiophene has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 5-Nitrobenzo[b]thiophene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

While the future directions for 5-Nitrobenzo[b]thiophene are not explicitly mentioned in the search results, it’s worth noting that thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Biochemical Analysis

Biochemical Properties

5-Nitrobenzo[b]thiophene plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as tubulin polymerization, by binding to the colchicine site of tubulin . This interaction disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can interact with various receptors and ion channels, further influencing cellular functions .

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been demonstrated to induce apoptosis and cell cycle arrest in cancer cell lines such as HT-29 and A549 . This compound influences cell signaling pathways, including those involved in cell proliferation and survival. By modulating gene expression and cellular metabolism, this compound can effectively inhibit the growth of cancer cells and reduce tumor progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine site of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest at the G0/G1 phase and induces apoptosis. Additionally, molecular docking studies have shown that this compound can interact with the active site of VEGFR2 receptor, further contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of tubulin polymerization and prolonged anticancer activity . Its degradation products may also contribute to its overall biological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes metabolic transformations that can affect its efficacy and toxicity . Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications and predicting potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization . Its distribution within different cellular compartments can influence its effectiveness and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and improve its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzo[b]thiophene typically involves the nitration of benzo[b]thiophene. One common method is the reaction of benzo[b]thiophene with fuming nitric acid in the presence of acetic acid at elevated temperatures (60-70°C). This process yields a mixture of nitro derivatives, including this compound .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Nitrobenzo[b]thiophene undergoes various chemical reactions, including:

    Nitration: Introduction of additional nitro groups.

    Halogenation: Substitution of hydrogen atoms with halogens.

    Amination: Introduction of amino groups.

Common Reagents and Conditions:

    Nitration: Fuming nitric acid and acetic acid.

    Halogenation: Halogens (e.g., chlorine, bromine) in the presence of catalysts.

    Amination: Amines in the presence of reducing agents.

Major Products:

Comparison with Similar Compounds

    Benzothiophene: The parent compound without the nitro group.

    2-Nitrobenzo[b]thiophene: Nitro group at the 2-position.

    3-Nitrobenzo[b]thiophene: Nitro group at the 3-position.

Uniqueness: 5-Nitrobenzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the 5-position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-nitro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVKHIQVXQKSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497153
Record name 5-Nitro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4965-26-8
Record name 5-Nitro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Copper (8.18 g, 0.129 mol) was added to a mechanically stirred slurry of 5-nitrobenzo[b]thiophene-2-carboxylic acid (28.73 g, 0.129 mol) and quinoxaline (160 mL). The thick mixture was heated to 190° C. Upon heating, stirring became easier, and at around 170° C. gas evolution was observed. Gas evolution ceased after 40 min and the reaction mixture was allowed to cool to r.t. overnight. The mixture was then poured over crushed ice and acidified with concentrated hydrochloric acid. The resulting brown suspension was warmed with diethyl ether (4×400 mL). The ether layers were combined, washed with 2 N aqueous hydrochloric acid (300 mL), water (300 mL) and brine (300 mL), and then separated, dried over sodium sulfate, filtered, and the solvent evaporated in vacuo. The crude yellow solid (26 g) was recrystallized from hot acetone (175 mL) to yield 5-nitrobenzo[b]thiophene (15.58 g, 68%) as pale yellow crystals. 1H NMR δ (d6-DMSO, 400 MHz) 7.63 (d, J=5.5 Hz, 1H), 7.95 (d, J=5.5 Hz, 1H), 8.08 (dd, J=9, 2 Hz, 1H), 8.20 (d, J=9 Hz, 1H), 8.75 (d, J=2 Hz, 1H).
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28.73 g
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160 mL
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Copper
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8.18 g
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catalyst
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400 mL
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Synthesis routes and methods II

Procedure details

Methyl thioglycolate (14.3 g, 135 mmol) in methanol (250 mL) at 40° C. is treated dropwise with 25% sodium methoxide in methanol (37 mL, 160 mmol) and the resulting mixture mechanically stirred at 50° C. for 30 min. 2-chloro-5-nitrobenzaldehyde in methanol (250 mL) is added in a steady stream to give a heavy precipitate which is heated at 50° C. for 1 h. Sodium hydroxide (50% aqueous, 15 mL) is added and heating continued for 2 h, then cooled to ice bath temperature and acidified with concentrated hydrochloric acid. An additional 200 mL of water is added during this process to facilitate stirring. The resulting solids are collected by filtration, washed with water, and dried in vacuo at 45° C. overnight. The dried solids are suspended in quinoline (120 mL), copper metal (7.2 g) is added and the mixture is heated at 190° C. for 2 hr. The mixture is allowed to cool, then poured onto 500 g of ice, 6 N hydrochloric acid (500 mL) is added and then extracted with of dichloromethane. The organic layers are combined and washed with 6 N hydrochloric acid, dried, and flash chromatographed on silica gel eluting with 10-40% ethyl acetate in heptane to give 16.2 g (81%) of the title compound. 1H NMR (CDCl3) δ8.75 (s, 1 H), 8.22 (dd, J=2.3, 10 Hz, 1 H), 8.0 (d, J=10 Hz, 1 H), 7.68 (d, J=6 Hz, 1 H), 7.53 (d, J=6 Hz, 1 H); MS (−ESI) m/z 221.8 (M−H)
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14.3 g
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reactant
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sodium methoxide
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250 mL
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37 mL
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250 mL
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200 mL
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Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the advantages of the reported synthetic routes for 5-nitrobenzo[b]thiophene and its derivatives?

A: Recent research highlights the development of efficient and convenient synthetic methods for these compounds. For instance, a one-pot synthesis of this compound-2-carbaldehyde utilizes readily available starting materials like 2,5-dihydroxy-1,4-dithiane and 2-chloro-5-nitrobenzaldehyde, achieving a high yield. [] Similarly, 2-methyl-5-nitrobenzo[b]thiophene can be synthesized in just four steps with an impressive 87% overall yield. [] These streamlined approaches offer significant advantages in terms of cost-effectiveness and reduced environmental impact compared to previous multi-step syntheses.

Q2: What makes 2-methyl-5-nitrobenzo[b]thiophene a promising building block for more complex molecules?

A: The versatility of 2-methyl-5-nitrobenzo[b]thiophene as a building block is evident in its reactivity. Studies have demonstrated its successful bromination, acetylation, and reduction, highlighting its potential for further derivatization. [] This ability to readily introduce various functional groups makes it a valuable starting point for constructing diverse organic assemblies with potentially interesting properties.

Q3: Are there any efficient synthetic routes for specific this compound derivatives?

A: Yes, researchers have developed an efficient one-step synthesis for this compound-2-carboxylic acid, a key intermediate in the production of 5-hydroxy-2,3-dihydrobenzo(b)thiophene. [] This particular approach showcases the ongoing efforts to optimize the synthesis of valuable this compound derivatives for various applications.

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